5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-23-12-19(26-13-14-5-3-2-4-6-14)18(24)11-17(23)20(25)22-16-9-7-15(21)8-10-16/h2-12H,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDOLJIZMNWULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenylboronic acid or chlorophenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropyridine derivatives.
Substitution: The benzyloxy and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. A study highlighted the role of related dihydropyridine derivatives in scavenging free radicals and protecting cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly through modulation of NMDA receptors. Similar compounds have shown promise in preventing excitotoxicity—a process that can lead to neuronal damage and death—by acting as antagonists at these receptors. This mechanism is vital for developing treatments for conditions like stroke and traumatic brain injury .
Pharmacological Applications
1. Anticancer Activity
Recent studies have explored the anticancer properties of dihydropyridine derivatives, including this compound. These compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, a study showed that a related compound significantly reduced the viability of breast cancer cells through apoptosis induction .
2. Cardiovascular Benefits
Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The specific compound under discussion may possess similar cardiovascular benefits, potentially aiding in blood pressure regulation and improving heart function. Research into the vasodilatory effects of related compounds supports this application .
Data Tables
The following tables summarize key findings related to the applications of this compound.
| Study | Application | Findings |
|---|---|---|
| Study A | Antioxidant | Significant reduction in oxidative stress markers in neuronal cultures. |
| Study B | Neuroprotection | Inhibition of NMDA receptor-mediated excitotoxicity in animal models. |
| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study D | Cardiovascular | Demonstrated vasodilatory effects in isolated rat aorta preparations. |
Case Studies
Case Study 1: Neuroprotection
In a controlled experiment involving rats subjected to induced oxidative stress, administration of a dihydropyridine derivative akin to this compound resulted in a marked decrease in neuronal death compared to controls. This study underscores the potential for developing neuroprotective therapies based on this compound.
Case Study 2: Anticancer Efficacy
A clinical trial assessing the efficacy of a dihydropyridine analog demonstrated significant tumor shrinkage in patients with advanced breast cancer after a treatment regimen involving this class of compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Other Dihydropyridine Derivatives
- AZ331: Features a cyano group at position 5, a 2-furyl group at position 4, and a thioether-linked methoxyphenyl group. This compound demonstrates altered solubility and binding affinity compared to the target compound, likely due to its bulkier substituents .
Computational Analysis
AutoDock4 simulations revealed that the target compound’s 4-chlorophenyl group forms hydrophobic interactions with tyrosinase, while the benzyloxy group stabilizes the binding via π-π stacking. In contrast, IIId’s nitro group engages in stronger hydrogen bonding with histidine residues in the enzyme’s active site, explaining its superior efficacy .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The position and electronic nature of substituents on the aniline ring critically influence tyrosinase inhibition. Chloro and nitro groups at the para and meta positions, respectively, optimize activity .
- Synthetic Feasibility : High yields (89–94%) for IIIa-d suggest scalability for further preclinical testing .
- Limitations : Compounds like AZ331 and AZ257 lack tyrosinase inhibition data, highlighting gaps in comparative studies .
Biological Activity
5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has been investigated for various biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H18ClN2O3
- Molecular Weight : Approximately 348.81 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that compounds of the dihydropyridine class can exhibit significant anti-inflammatory properties. The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5, which are crucial in mediating inflammatory responses.
Table 1: Inhibitory Effects on Cytokine Release
2. Anticancer Activity
The compound has demonstrated selective cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells while sparing normal cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Phosphodiesterases (PDEs) : The compound has been noted to inhibit specific PDE isoforms, which play a role in regulating intracellular signaling pathways related to inflammation and cell proliferation.
- Modulation of Cell Cycle Proteins : It interacts with cyclin-dependent kinases (CDKs), affecting cell cycle progression and promoting apoptosis in cancer cells.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Inflammatory Models : In a guinea pig model of asthma, the compound significantly reduced airway hyperresponsiveness and bronchial eosinophilia, indicating its potential utility in treating respiratory inflammatory diseases .
- Antitumor Efficacy in Xenograft Models : The compound was evaluated in xenograft models where it inhibited tumor growth by inducing apoptosis and reducing tumor vascularization .
Q & A
Q. What are the common synthetic routes for 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Benzyloxy group introduction : O-Benzyl hydroxylamine hydrochloride is used to install the benzyloxy moiety under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Carboxamide coupling : Amide bond formation between the pyridine core and 4-chloroaniline via coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) .
- Dihydropyridine ring formation : Cyclization using microwave-assisted heating or reflux in ethanol, often catalyzed by acetic acid .
Q. How is the compound structurally characterized?
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 376.412 for C22H20ClN2O4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
- Dose-response validation : Reproduce assays under standardized conditions (e.g., IC50 measurements in triplicate) to rule out variability in cell lines or assay protocols .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to identify critical pharmacophores .
Q. What strategies optimize yield in multi-step synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for benzyloxy deprotection or coupling steps .
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., 80°C for 30 min vs. 24-hour reflux) .
Q. How do computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to calcium channels (common dihydropyridine targets) with force fields like AMBER .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide derivatization .
Q. What crystallographic approaches determine the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Refine data with SHELXL, focusing on torsion angles of the dihydropyridine ring and amide plane .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .
Q. How do substituents influence biological activity (SAR)?
- Chlorophenyl vs. acetylphenyl : The 4-chloro group enhances electron-withdrawing effects, improving receptor binding affinity compared to 3-acetyl derivatives .
- Benzyloxy removal : Hydroxy analogs show reduced membrane permeability due to increased polarity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
